2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone
Description
Introduction to 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone
Systematic Nomenclature and Structural Identification
The systematic IUPAC name 2-(pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone provides a precise description of the compound’s architecture. The ethanone backbone serves as the central scaffold, with a pyridin-2-yl group attached to the alpha-carbon and a pyrimidin-4-yl moiety bonded to the ketone group. The numbering of the pyridine ring begins at the nitrogen atom, designating the substituent at position 2, while the pyrimidine ring is numbered such that the nitrogen atoms occupy positions 1 and 3, with the ethanone group at position 4.
The structural identity is further confirmed by spectroscopic data and computational modeling. The SMILES notation $$ \text{O=C(C1=NC=NC=C1)CC2=NC=CC=C2} $$ encodes the connectivity of atoms, highlighting the planar arrangement of the aromatic rings and the sp²-hybridized carbons within the conjugated system. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments for the pyridine and pyrimidine hydrogens, while infrared (IR) spectroscopy would detect the carbonyl stretch near 1700 cm⁻¹, characteristic of the ketone functional group.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{9}\text{N}_{3}\text{O} $$ |
| Molecular Weight | 199.21 g/mol |
| SMILES | O=C(C1=NC=NC=C1)CC2=NC=CC=C2 |
| CAS Registry Number | 62846-59-7 |
Historical Context in Heterocyclic Compound Research
The synthesis and study of pyridine-pyrimidine hybrids emerged prominently in the late 20th century, driven by their relevance in medicinal chemistry and materials science. While the exact date of this compound’s first synthesis is not explicitly documented, related structures such as 1-phenyl-2-(pyridin-2-yl)ethanone (CAS 1620-53-7) were reported as early as the 1960s, underscoring the long-standing interest in ethanone-bridged heterocycles. The development of cross-coupling reactions and advances in purification techniques, such as high-performance liquid chromatography (HPLC), facilitated the efficient production of such hybrids in the 2000s.
This compound occupies a niche in the exploration of electron-deficient aromatic systems. Pyrimidine’s dual nitrogen atoms create regions of high electron density, while the pyridine ring contributes to π-π stacking interactions, making the molecule a candidate for coordination chemistry and catalysis. Early research focused on its potential as a ligand in transition-metal complexes, where the ethanone spacer could modulate steric and electronic effects.
Position Within Pyridine-Pyrimidine Hybrid Systems
Pyridine-pyrimidine hybrids are classified by their linkage patterns and substitution sites. In this compound, the ethanone group connects the pyridine and pyrimidine rings at their 2- and 4-positions, respectively, creating a non-planar geometry that influences intermolecular interactions. Comparative analysis with analogs like 1-phenyl-2-(pyrimidin-4-yl)ethanone (CAS 36912-83-1) reveals that substituents on the aromatic rings significantly alter solubility and reactivity.
The hybrid system exhibits unique electronic properties due to the conjugation between the ketone and the aromatic rings. Density functional theory (DFT) calculations predict a polarized electron distribution, with the carbonyl oxygen acting as an electron sink. This polarization enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions, which are critical in crystal packing and supramolecular assembly.
Table 2: Comparative Analysis of Pyridine-Pyrimidine Hybrids
| Compound | Linker | Substituents | Key Properties |
|---|---|---|---|
| 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone | Ethanone | Pyridin-2-yl, Pyrimidin-4-yl | Moderate solubility in polar aprotic solvents |
| 1-Phenyl-2-(pyrimidin-4-yl)ethanone | Ethanone | Phenyl, Pyrimidin-4-yl | Higher lipophilicity |
| 3,5-Diacetylpyridine | Acetyl | Pyridine-3,5-diyl | Rigid, symmetrical structure |
The structural versatility of this hybrid system underscores its utility in designing molecules with tailored electronic and steric profiles. Ongoing research explores its incorporation into metal-organic frameworks (MOFs) and as a precursor in the synthesis of bioactive molecules, highlighting its interdisciplinary relevance.
Properties
CAS No. |
62846-59-7 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-pyridin-2-yl-1-pyrimidin-4-ylethanone |
InChI |
InChI=1S/C11H9N3O/c15-11(10-4-6-12-8-14-10)7-9-3-1-2-5-13-9/h1-6,8H,7H2 |
InChI Key |
CCBMDXWMTUADJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone typically involves the condensation of pyridine-2-carbaldehyde with pyrimidine-4-amine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Chemical Reactions Applicable to Similar Compounds
Given the structural similarity to other heterocyclic compounds, we can infer potential chemical reactions for 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone based on compounds like 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone and 1-(pyridin-4-yl)ethan-1-one.
Nucleophilic Addition
The carbonyl group in these compounds can undergo nucleophilic addition reactions. For instance, attack by amines, hydride ions, or organometallic reagents can lead to the formation of tetrahedral intermediates, which may collapse back to ketones or proceed to alcohols depending on the reaction conditions .
Acylation Reactions
Acylation reactions involve the attack of nucleophiles on the carbonyl group to form new carbon-carbon bonds. This can include reactions with Grignard reagents, leading to ketone formation after hydrolysis .
Condensation Reactions
Compounds with a carbonyl group can undergo condensation reactions, such as aldol condensation, where two molecules react to form a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone .
Data Table: Potential Chemical Reactions
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Addition | Attack by amines, hydride ions, or organometallic reagents on the carbonyl group | Tetrahedral intermediates, alcohols, or ketones |
| Acylation Reactions | Attack by nucleophiles like Grignard reagents on the carbonyl group | Ketones after hydrolysis |
| Condensation Reactions | Aldol condensation forming β-hydroxy ketones, which dehydrate to α,β-unsaturated ketones | α,β-unsaturated ketones |
| Oxidation | Oxidation of the compound to form carboxylic acids or ketones | Carboxylic acids or ketones |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone is its role as an inhibitor of specific protein kinases involved in cancer progression. Research has shown that compounds with similar structures can inhibit the activity of kinases such as c-KIT, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies .
Case Study: c-KIT Inhibition
A study demonstrated that derivatives of pyrimidine compounds effectively inhibited c-KIT kinase across various mutations, suggesting that 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone could be a candidate for further development in targeted cancer therapies .
| Compound | Target | Effectiveness | Reference |
|---|---|---|---|
| 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone | c-KIT | High | |
| Other Pyrimidine Derivatives | c-KIT | Moderate to High |
Protein Kinase Inhibition
The compound has been reported to modulate protein kinase activity, which is crucial for controlling cell proliferation and survival. This modulation can be beneficial in treating various cell proliferative diseases, including cancers and metabolic syndromes .
Case Study: CDK Inhibition
Research indicated that certain derivatives of pyrimidine compounds could inhibit cyclin-dependent kinases (CDK4 and CDK6), which are essential for cell cycle progression. The introduction of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone into treatment regimens could enhance the effectiveness of existing therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone. SAR studies have shown that modifications to the pyridine and pyrimidine rings can significantly impact biological activity.
Table: Structure Modifications and Their Effects
Combination Therapies
Combining this compound with existing chemotherapeutics may enhance treatment efficacy while reducing side effects associated with high-dose monotherapy.
Development of Analogues
Synthesizing analogues with varied substituents on the pyridine and pyrimidine rings could lead to compounds with improved pharmacokinetic profiles and reduced toxicity.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents (as in ) increase metabolic stability and binding affinity compared to unsubstituted analogs.
- Halogenation : Bromine in 446852-65-9 enhances reactivity for further functionalization (e.g., Suzuki coupling).
- Amino Substitution: 1-(2-Aminopyrimidin-4-yl)ethanone shows improved solubility due to hydrogen-bonding capacity.
Challenges and Opportunities
Biological Activity
2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its antimicrobial, anticancer, and anti-fibrotic properties.
Synthesis
The synthesis of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. Various methods have been employed to optimize yields and purity, including the use of different solvents and catalysts.
Antimicrobial Activity
Research indicates that compounds containing pyridine and pyrimidine moieties exhibit significant antimicrobial properties. In a study evaluating a series of novel derivatives, compounds similar to 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies revealed that modifications at specific positions enhanced antimicrobial efficacy. For instance, the presence of long-chain aliphatic substituents was correlated with increased activity against both bacterial and fungal strains .
| Compound | Antimicrobial Activity (MIC μg/mL) | Remarks |
|---|---|---|
| IIa | 10 | Effective against Staphylococcus aureus |
| IIb | 15 | Effective against Klebsiella pneumoniae |
| IId | 5 | Broad-spectrum activity observed |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives with pyridine and pyrimidine structures can inhibit cell proliferation in various cancer cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range against human tumor cells, suggesting potential as chemotherapeutic agents. The mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling pathways .
Anti-fibrotic Activity
A recent study highlighted the anti-fibrotic potential of compounds related to 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone. Specific derivatives were found to significantly inhibit collagen synthesis in hepatic stellate cells, outperforming established anti-fibrotic drugs like Pirfenidone. The most effective compounds demonstrated IC50 values below 50 μM, indicating strong potential for therapeutic development in fibrotic diseases .
Case Studies
- Antimicrobial Evaluation : A series of synthesized derivatives were tested against clinically relevant pathogens. Compounds IIa and IIb showed promising results with MIC values indicating strong antibacterial activity.
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that certain derivatives inhibited cell growth effectively, with detailed mechanisms involving apoptosis induction and cell cycle arrest being explored.
- Fibrosis Models : In vivo studies using animal models demonstrated that selected derivatives could reduce fibrosis markers significantly compared to control groups treated with standard therapies.
Q & A
Q. What are the optimal synthetic routes for 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling pyridine and pyrimidine derivatives via ethanone bridges. Key steps include:
- Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to link the heterocyclic rings .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation of sensitive functional groups .
- Catalyst optimization : Transition metals (Pd, Cu) improve coupling efficiency, but residual metal contamination must be monitored via ICP-MS .
- Yield improvement : Stepwise purification (column chromatography, recrystallization) is critical. Reported yields range from 45–70%, depending on steric hindrance from substituents .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Pyridin-2-yl protons appear as doublets (δ 7.5–8.5 ppm) due to deshielding by the nitrogen atom.
- Pyrimidin-4-yl protons show singlet peaks (δ 8.2–8.8 ppm) for the H-2 and H-6 positions .
- The ketone carbonyl (C=O) resonates at δ 195–205 ppm in <sup>13</sup>C NMR .
- IR Spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ confirms the ethanone bridge .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]<sup>+</sup> at m/z 215.1 (calculated for C11H9N3O) with fragmentation patterns matching pyridine/pyrimidine cleavage .
Advanced Research Questions
Q. How do positional isomerism and substituent effects influence the biological activity of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone derivatives?
Methodological Answer:
- Isomer impact : Pyridin-2-yl vs. pyridin-4-yl positioning alters electron density, affecting binding to biological targets (e.g., kinases). For example, pyridin-2-yl derivatives show stronger π-π stacking with aromatic residues in enzyme active sites .
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO2) on the pyrimidine ring enhance antimicrobial activity by increasing electrophilicity .
- Bulky substituents (e.g., trifluoromethyl) reduce solubility but improve metabolic stability in vivo .
- SAR validation : Use molecular docking (AutoDock Vina) and in vitro assays (MIC, IC50) to correlate structural modifications with activity .
Q. How can X-ray crystallography resolve discrepancies between computational models and experimental data for this compound’s conformation?
Methodological Answer:
- Crystallographic analysis : Single-crystal X-ray diffraction reveals dihedral angles between pyridine and pyrimidine rings (typically 15–30°), which DFT calculations may overestimate due to neglecting crystal packing forces .
- Data reconciliation :
- Compare experimental bond lengths (C=O: 1.21–1.23 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Adjust computational models by incorporating solvent effects (e.g., PCM for DMSO) .
- Case study : A 2022 study found that DFT underestimated torsional strain in the ethanone bridge by 8%, highlighting the need for hybrid QM/MM approaches .
Q. What strategies mitigate contradictions in biological assay results for this compound across different research groups?
Methodological Answer:
- Standardized protocols :
- Data normalization :
- Report IC50 values relative to internal standards (e.g., ATP concentration in kinase assays).
- Address solvent effects (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers and systemic biases .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity and therapeutic index?
Methodological Answer:
- Dose range : Test 5–7 concentrations (e.g., 0.1–100 µM) in triplicate, spanning IC50 values from preliminary assays .
- Controls : Include vehicle (DMSO), positive control (e.g., doxorubicin for apoptosis), and negative control (untreated cells).
- Endpoint assays :
- MTT assay for mitochondrial activity.
- Annexin V/PI staining for apoptosis/necrosis differentiation .
- Therapeutic index : Calculate as TI = IC50(normal cells)/IC50(cancer cells). Aim for TI >3 to prioritize candidates .
Q. What computational tools are recommended for predicting the ADMET properties of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone derivatives?
Methodological Answer:
- SwissADME : Predicts lipophilicity (LogP), solubility, and blood-brain barrier permeability. For this compound, LogP ≈ 1.8 suggests moderate bioavailability .
- ProTox-II : Estimates hepatotoxicity (probability score: 0.65) and mutagenicity.
- MD simulations : Use GROMACS to model protein-ligand stability over 100 ns, identifying key binding residues for SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
